molecular formula C9H4F8O B1413212 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene CAS No. 1805562-53-1

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene

Cat. No.: B1413212
CAS No.: 1805562-53-1
M. Wt: 280.11 g/mol
InChI Key: VVEQKAYUGWOAHJ-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene (CAS Ref: 10-F633463) is a fluorinated aromatic compound with a benzene core substituted at the 2- and 4-positions by trifluoromethyl (-CF₃) groups and at the 1-position by a difluoromethoxy (-OCF₂) group . This structure combines strong electron-withdrawing effects from the -CF₃ groups with moderate electron-withdrawing and steric contributions from the -OCF₂ moiety. While direct physical data (e.g., boiling point, density) for this compound are unavailable in the provided evidence, its discontinued commercial status suggests specialized applications, likely in pharmaceuticals or agrochemicals where fluorinated aromatics are prized for metabolic stability and lipophilicity.

Properties

IUPAC Name

1-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8O/c10-7(11)18-6-2-1-4(8(12,13)14)3-5(6)9(15,16)17/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEQKAYUGWOAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the introduction of fluorinated groups through various chemical reactions. For compounds like 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene, the synthesis might involve multiple steps, including:

  • Trifluoromethylation : This involves introducing a CF₃ group into the molecule. Common methods include using trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl copper (CF₃Cu) in the presence of catalysts like copper salts.
  • Difluoromethoxylation : This involves introducing a CF₂H-O group. Difluoromethylation reactions often require bespoke reagents and conditions tailored to the specific substrate.

Challenges and Considerations

  • Selectivity : Ensuring that the trifluoromethyl and difluoromethoxy groups are introduced at the correct positions on the benzene ring is crucial. This may require careful choice of starting materials and reaction conditions.
  • Stability : Fluorinated compounds can be sensitive to moisture and light, requiring careful handling and storage.
  • Safety : The use of fluorinating agents and other reactive chemicals necessitates appropriate safety precautions.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The trifluoromethyl and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Synthetic Routes

  • Radical Trifluoromethylation : Utilizes carbon-centered radical intermediates.
  • Substitution Reactions : The trifluoromethyl and difluoromethoxy groups can be replaced with other functional groups under specific conditions.

Chemistry

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups facilitate the creation of new materials and the exploration of reaction mechanisms.

Case Study: Material Synthesis

In a study focusing on material science, researchers utilized this compound to develop novel polymers with enhanced thermal stability and chemical resistance. The incorporation of fluorinated groups was shown to improve the mechanical properties of the resulting materials.

Biology

In biological research, the compound is valuable for studying the effects of fluorinated compounds on biological systems. Its lipophilicity and ability to interact with biological membranes make it an interesting candidate for pharmacological studies.

Case Study: Drug Development

Research has indicated that compounds similar to this compound exhibit improved metabolic stability and bioavailability. A study demonstrated that derivatives of this compound showed promising results in inhibiting specific enzyme activities linked to cancer proliferation.

Medicine

The compound's properties make it suitable for drug development, particularly for designing pharmaceuticals with enhanced stability and efficacy. The incorporation of fluorinated groups often results in compounds with improved pharmacokinetic profiles.

Case Study: Pharmaceutical Applications

A recent investigation highlighted the potential of using this compound in developing anti-inflammatory drugs. The study found that its fluorinated structure significantly increased the drug's half-life in biological systems.

Industrial Applications

In industrial contexts, this compound is used in producing specialty chemicals and materials with unique properties. Its ability to enhance product performance makes it a valuable asset in various manufacturing processes.

Data Table: Comparison of Applications

Application AreaDescriptionExample Use
ChemistryBuilding block for complex moleculesSynthesis of novel polymers
BiologyStudy of fluorinated compoundsEnzyme inhibition studies
MedicineDrug developmentAnti-inflammatory drug design
IndustryProduction of specialty chemicalsEnhanced material properties

Mechanism of Action

The mechanism by which 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful for studying specific molecular mechanisms.

Comparison with Similar Compounds

Table 1: Key Trifluoromethyl-Substituted Benzene Derivatives

Compound Name Substituents CAS No. Boiling Point (°C) Density (g/cm³) Key Applications/Notes
1,3-Bis(trifluoromethyl)benzene -CF₃ at 1,3 402-31-3 116.1 1.379 (25°C) Solvent, intermediate in synthesis
1,4-Bis(trifluoromethyl)benzene -CF₃ at 1,4 433-19-2 117.1 1.381 (25°C) High thermal stability; used in materials science
2,4-Bis(trifluoromethyl)bromobenzene -CF₃ at 2,4; -Br at 1 327-75-3 N/A N/A Suzuki coupling precursor
3,5-Bis(trifluoromethyl)phenylboronic acid -CF₃ at 3,5; -B(OH)₂ at 1 32247-96-4 N/A N/A Cross-coupling reactions

Key Differences :

  • Electronic Effects : The difluoromethoxy group (-OCF₂) in the target compound introduces weaker electron-withdrawing effects compared to -CF₃ but greater than methoxy (-OCH₃), influencing reactivity in electrophilic substitutions .

Analogues with Difluoromethoxy Substituents

Table 2: Difluoromethoxy-Containing Derivatives

Compound Name Substituents CAS No. Key Properties/Notes
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene -OCF₂ at 1; -CF₃ at 4; -Br at 2 954236-03-4 High purity (98%); used in R&D
3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid -OCF₂ and -OCH₂C₃H₅ at 3,4 162401-62-9 Intermediate in drug synthesis

Comparison :

  • Reactivity : The brominated analogue (CAS 954236-03-4) shares the -OCF₂ and -CF₃ groups with the target compound but includes a bromine atom, enhancing its utility in cross-coupling reactions .
  • Polarity : Difluoromethoxy groups increase polarity compared to fully fluorinated substituents, improving solubility in polar aprotic solvents .

Physicochemical and Reactivity Trends

  • Boiling Points: Bis(trifluoromethyl)benzenes (e.g., 1,3- and 1,4-isomers) exhibit similar boiling points (~116–117°C), suggesting minor positional effects on volatility . The target compound’s -OCF₂ group may slightly elevate boiling point due to increased polarity.
  • Density : Fluorinated aromatics typically have densities >1.3 g/cm³, as seen in 1,3-bis(trifluoromethyl)benzene (1.379 g/cm³) . The -OCF₂ group may marginally reduce density compared to -CF₃.
  • Synthetic Utility : Brominated derivatives (e.g., 2,4-bis(trifluoromethyl)bromobenzene) are precursors for palladium-catalyzed reactions, while boronic acids (e.g., 2,4-bis(trifluoromethyl)phenylboronic acid) enable Suzuki-Miyaura couplings .

Biological Activity

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene is a fluorinated aromatic compound notable for its unique chemical structure, which includes both trifluoromethyl and difluoromethoxy groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The presence of trifluoromethyl and difluoromethoxy groups significantly influences the compound's reactivity and interaction with biological systems. These groups enhance lipophilicity and metabolic stability, making the compound a candidate for drug development.

The mechanism by which this compound exerts its biological effects can be attributed to its interactions with specific molecular targets. The compound has been shown to inhibit various enzymes, impacting biochemical pathways relevant to disease mechanisms.

Biological Activity

Recent studies have explored the biological activity of derivatives of this compound, particularly focusing on their potential as enzyme inhibitors:

  • Prolyl-specific Oligopeptidase (POP) Inhibition : Research indicates that thiosemicarbazone derivatives based on 2,4-bis(trifluoromethyl) benzaldehyde exhibit significant inhibition of POP, an enzyme implicated in several central nervous system disorders such as schizophrenia and Alzheimer's disease. The most active derivative demonstrated an IC50 value of 10.14 μM, indicating strong inhibitory potential against POP .
  • Antimicrobial and Antifungal Activity : Compounds containing CF2X moieties (including those derived from this compound) have been reported to possess antimicrobial properties. These compounds interact with bacterial membranes or inhibit key metabolic pathways in fungi .

Case Studies

  • Study on POP Inhibition : A study evaluated various thiosemicarbazone compounds derived from 2,4-bis(trifluoromethyl) benzaldehyde as POP inhibitors. The kinetic studies revealed competitive inhibition with a Ki value of 13.66 μM for the most active compound .
  • Synthesis and Biological Evaluation : Another study synthesized derivatives of this compound and assessed their biological activity against specific enzyme targets. The derivatives showed varying degrees of inhibition, highlighting the importance of structural modifications in enhancing biological efficacy .

Data Table: Biological Activity Summary

CompoundTarget EnzymeIC50 (μM)Mechanism of Action
Thiosemicarbazone derivativeProlyl Oligopeptidase (POP)10.14Competitive inhibition
Fluorinated derivativesVariousVariesAntimicrobial action via membrane disruption

Q & A

Basic: What are the standard synthetic methodologies for preparing 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Reflux conditions : Substituted benzaldehyde derivatives are reacted with intermediates (e.g., triazole derivatives) under reflux in solvents like ethanol or DMSO, with glacial acetic acid as a catalyst. For example, refluxing for 4–18 hours ensures complete conversion .
  • Purification : Post-reaction, solvents are evaporated under reduced pressure, and products are crystallized using ethanol-water mixtures to achieve yields of ~65% .
  • Critical parameters : Solvent choice (e.g., DMSO for high-boiling reactions) and stoichiometric control of trifluoromethyl/difluoromethoxy precursors are essential to avoid side products.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

  • NMR analysis : 19F^{19}\text{F} NMR is critical for verifying trifluoromethyl and difluoromethoxy groups. Internal standards like 1,4-bis(trifluoromethyl)benzene ensure accurate quantification .
  • Chromatography : HPLC or GC-MS with fluorinated stationary phases resolves trace impurities.
  • Melting point consistency : Sharp melting ranges (e.g., 141–143°C for analogous triazole derivatives) confirm crystallinity and purity .

Advanced: How can computational methods like DFT elucidate the electronic properties of this compound?

Answer:

  • HOMO-LUMO analysis : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example, the HOMO-LUMO gap of 2,4-difluoromethoxy benzene analogs (~4.5 eV) suggests stability against electrophilic attack .
  • Substituent effects : Trifluoromethyl groups reduce electron density on the benzene ring, while difluoromethoxy introduces steric and electronic effects. These can be modeled using software like Gaussian or ORCA .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Answer:

  • Internal standards : Use 1,4-bis(trifluoromethyl)benzene as a reference to calibrate chemical shifts and identify environmental effects (e.g., solvent polarity) .
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in trifluoromethyl groups) that cause splitting or broadening.
  • Isotopic labeling : Deuterated analogs (e.g., 2H^{2}\text{H}-substituted derivatives) simplify complex splitting patterns in crowded spectra .

Advanced: How can reaction byproducts be minimized during synthesis?

Answer:

  • Optimized stoichiometry : Precise molar ratios of benzaldehyde and triazole intermediates reduce unreacted starting materials .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive fluorinated intermediates.
  • Additive screening : Catalytic amounts of acetic acid or Lewis acids (e.g., ZnCl2_2) accelerate cyclization and suppress side reactions like oligomerization .

Advanced: What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

  • Solvent selection : Replace DMSO with greener solvents (e.g., ethyl acetate) to simplify distillation and reduce waste .
  • Thermal management : Exothermic trifluoromethylation steps require controlled heating/cooling systems to prevent runaway reactions.
  • Safety protocols : Handling fluorinated waste requires specialized disposal (e.g., neutralization before incineration) due to environmental persistence .

Advanced: How do substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Steric hindrance : The 2,4-bis(trifluoromethyl) groups reduce accessibility for palladium catalysts in Suzuki-Miyaura couplings.
  • Electronic effects : Difluoromethoxy’s electron-withdrawing nature deactivates the benzene ring, requiring activated aryl halides (e.g., iodides over bromides) for efficient coupling .
  • Computational guidance : Molecular docking or DFT predicts optimal sites for functionalization .

Advanced: What analytical techniques differentiate positional isomers (e.g., 2,4- vs. 3,5-substituted analogs)?

Answer:

  • 2D NMR : NOESY or COSY correlations map spatial proximity of substituents.
  • X-ray crystallography : Resolves absolute configuration, critical for structure-activity studies .
  • Vibrational spectroscopy : IR/Raman shifts distinguish trifluoromethyl (1250–1100 cm1^{-1}) and difluoromethoxy (1050–950 cm1^{-1}) groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene
Reactant of Route 2
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2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene

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